REACTION_CXSMILES
|
[C:1]([O-:13])(=O)[CH2:2][C:3]([CH2:8][C:9]([O-:11])=O)(C([O-])=O)[OH:4].[Na+].[Na+].[Na+].[CH:17]([NH2:19])=O.CCC(C[O:26][C:27](C(N(CC[NH+](C)C)C)=O)([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)C1C=CC=CC=1)CC.[Cl-].[N-]=C=S.NC(N)=N.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].C(N([CH2:81][C:82](O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(S)[C@@H](O)[C@H](O)C[SH:89].C(O)[C@H]1O[C@H](O[C@:101]2([CH2:110]O)[O:105][C@H:104]([CH2:106]O)[C@@H:103](O)[C@@H:102]2O)[C@H](O)[C@@H](O)[C@@H]1O>O.CN(C)C=O>[CH:37]1[C:36]([N:19]=[C:17]=[S:89])=[CH:35][C:34]2[C:27]([O:11][C:9]3([C:8]4[CH:81]=[CH:82][C:1]([OH:13])=[CH:2][C:3]=4[O:4][C:110]4[CH:106]=[C:104]([OH:105])[CH:103]=[CH:102][C:101]3=4)[C:39]=2[CH:38]=1)=[O:26] |f:0.1.2.3,5.6,7.8,9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
DNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
DTT
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H](CS)O)O)S
|
Name
|
PEG 4000
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ficoll PVP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ficoll
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polysucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
PVP
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ficoll PVP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ficoll PVP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
Ficoll
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sucrose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyoxyethylene ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(CC[*:2])[*:1].CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=S.NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
Ficoll PVP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
It was added to the HC in a quantity
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |